![molecular formula C18H15Cl2N5O2S B3745174 N-benzyl-2-[5-({[(2,4-dichlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3745174.png)
N-benzyl-2-[5-({[(2,4-dichlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide
Overview
Description
“N-benzyl-2-[5-({[(2,4-dichlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide” is a compound that likely contains a thiazole ring . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, etc., can yield the acylated compounds .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include the reaction of phenyl acetic acid derivatives with thiosemicarbazide . Acylation of the amino group of oxadiazoles with some acid chlorides can yield the acylated compounds .Scientific Research Applications
Antibacterial and Antimicrobial Applications
“Oprea1_617580” has drawn attention for its antibacterial potential. Here’s how it’s being explored:
- Salmonella Typhi Inhibition : Researchers are investigating whether “Oprea1_617580” can effectively combat Salmonella typhi, the bacterium responsible for typhoid fever . Its mechanism of action and potential synergy with existing antibiotics are under scrutiny.
Organic Synthesis and Industrial Applications
Beyond its biological activities, “Oprea1_617580” has relevance in organic synthesis and industry:
- Benzothiazole Derivatives : The compound’s structure suggests it could serve as a precursor for benzothiazole derivatives, which find applications in various industrial products and drugs .
Future Directions
Thiazoles are important heterocyclics exhibiting various biological activities . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
N-benzyl-2-[5-[(2,4-dichlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N5O2S/c19-12-6-7-14(13(20)8-12)22-17(27)23-18-25-24-16(28-18)9-15(26)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,21,26)(H2,22,23,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZKNFISTPDJGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(5-{[(2,4-dichlorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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